molecular formula C30H38O7 B15239555 Longipedlactone G

Longipedlactone G

Cat. No.: B15239555
M. Wt: 510.6 g/mol
InChI Key: COACAZUXJVRXJK-VCCYJLPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Longipedlactone G is typically isolated from the leaves and stems of Kadsura longipedunculata through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from the plant source. advancements in synthetic biology and chemical synthesis may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Longipedlactone G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Longipedlactone G has been the subject of extensive scientific research due to its diverse biological activities. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Longipedlactone G is part of a family of triterpene dilactones, including Longipedlactones A, B, C, D, E, F, H, and I . Compared to these compounds, this compound exhibits unique structural features and biological activities. For instance:

    Longipedlactone A: Known for its cytotoxicity against different cancer cell lines.

    Longipedlactone H: Exhibits significant anti-inflammatory activity.

    Longipedlactone F: Demonstrates potent antioxidant properties.

These comparisons highlight the distinctiveness of this compound in terms of its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

(1R,2R,4S,10S,11R,13S,14R,19R)-1,11-dihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one

InChI

InChI=1S/C30H38O7/c1-15-7-8-21(35-25(15)33)17(3)18-9-11-28(6)19(16(18)2)14-29(34)22(28)13-20(31)24-27(4,5)36-23(32)10-12-30(24)26(29)37-30/h7,9-10,12,17,19-22,24,26,31,34H,2,8,11,13-14H2,1,3-6H3/t17-,19+,20-,21-,22+,24+,26-,28-,29-,30+/m1/s1

InChI Key

COACAZUXJVRXJK-VCCYJLPTSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C

Origin of Product

United States

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